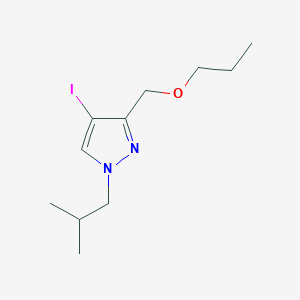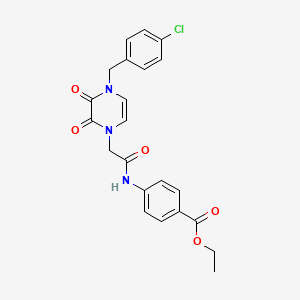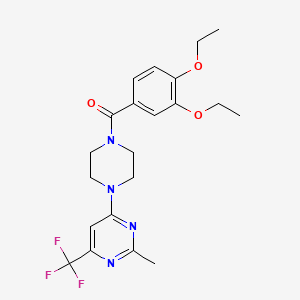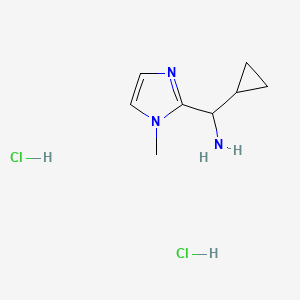
Cyclopropyl-(1-methylimidazol-2-yl)methanamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Enantioselective Cyclopropanation : The compound has been involved in studies exploring enantioselective cyclopropanation of styrenes and diazoacetates, demonstrating the influence of ligands on reaction efficiency and selectivity (Ikeno et al., 2002).
- Antimicrobial and Cytotoxic Activity : Novel derivatives showcasing antimicrobial and cytotoxic activities indicate the compound's utility in creating pharmacologically active agents (Noolvi et al., 2014).
- Nickel-Catalyzed Cross-Coupling : It's been used in nickel-catalyzed cross-coupling reactions, illustrating the versatility in forming bonds that are significant in medicinal chemistry and drug development (Tobisu et al., 2015).
Biological Activities
- Conformationally Restricted Analogues of Histamine : The cyclopropane ring's utility in restricting the conformation of biologically active compounds to improve activity is highlighted through the synthesis of conformationally restricted analogues of histamine (Kazuta et al., 2002).
- Antidepressant Effect in Mice : The synthesis of chlorinated tetracyclic compounds and their potential antidepressant effects demonstrate the compound's role in the development of new therapeutic agents (Karama et al., 2016).
Safety and Hazards
“Cyclopropyl-(1-methylimidazol-2-yl)methanamine;dihydrochloride” is classified under storage class code 10, which refers to combustible liquids . The flash point is not applicable . Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .
Mécanisme D'action
Target of Action
This compound is provided to early discovery researchers as part of a collection of unique chemicals
Mode of Action
Biochemical Pathways
As a unique chemical provided to early discovery researchers , it may be involved in various biochemical pathways.
Result of Action
As a compound of interest in scientific research due to its potential therapeutic and industrial applications, further studies are needed to describe these effects.
Propriétés
IUPAC Name |
cyclopropyl-(1-methylimidazol-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-11-5-4-10-8(11)7(9)6-2-3-6;;/h4-7H,2-3,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBLHBYLHKSPCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2CC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Methylquinolin-2-yl)oxy]piperidin-2-one](/img/structure/B2740105.png)
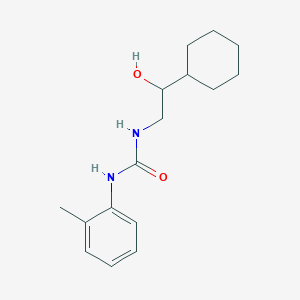
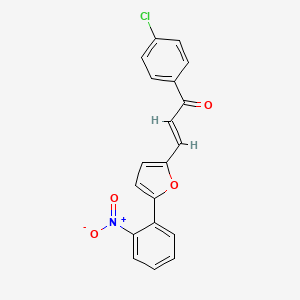
![3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile](/img/structure/B2740109.png)
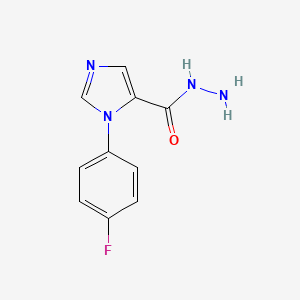
![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2740115.png)
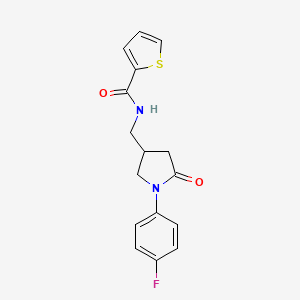
![8-chloro-1-(chloromethyl)-4-(4-ethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2740119.png)
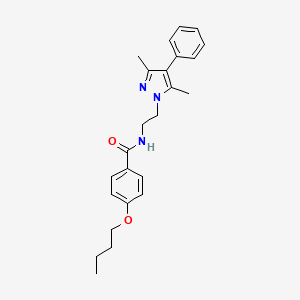
![N-Pyrazolo[1,5-a]pyridin-2-ylprop-2-ynamide](/img/structure/B2740121.png)

